N-{[(4-isopropoxyphenyl)amino]carbonyl}-4-nitrobenzamide
Description
N-{[(4-isopropoxyphenyl)amino]carbonyl}-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group and an isopropoxyphenyl group attached to the benzamide structure
Properties
IUPAC Name |
4-nitro-N-[(4-propan-2-yloxyphenyl)carbamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-11(2)25-15-9-5-13(6-10-15)18-17(22)19-16(21)12-3-7-14(8-4-12)20(23)24/h3-11H,1-2H3,(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFYKCSSKSVDSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-isopropoxyphenyl)amino]carbonyl}-4-nitrobenzamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-isopropoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product .
Industrial Production Methods
For industrial production, the synthesis process is optimized to improve yield and efficiency. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high throughput. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
N-{[(4-isopropoxyphenyl)amino]carbonyl}-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Nucleophiles such as alkoxides or amines, organic solvents like dimethylformamide.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed
Reduction: 4-amino-N-{[(4-isopropoxyphenyl)amino]carbonyl}benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-nitrobenzoic acid and 4-isopropoxyaniline.
Scientific Research Applications
N-{[(4-isopropoxyphenyl)amino]carbonyl}-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of N-{[(4-isopropoxyphenyl)amino]carbonyl}-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-nitrobenzamide: Lacks the isopropoxyphenyl group, making it less hydrophobic.
4-isopropoxybenzamide: Lacks the nitro group, resulting in different reactivity.
4-aminobenzamide: Contains an amino group instead of a nitro group, leading to different biological activities.
Uniqueness
N-{[(4-isopropoxyphenyl)amino]carbonyl}-4-nitrobenzamide is unique due to the combination of its nitro and isopropoxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and makes it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
